Potassium 2-((difluoromethyl)thio)acetate
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Overview
Description
Potassium 2-((difluoromethyl)thio)acetate is an organosulfur compound with the molecular formula C3H3F2KO2S. It is a potassium salt of 2-((difluoromethyl)thio)acetic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium 2-((difluoromethyl)thio)acetate can be synthesized through the reaction of 2-((difluoromethyl)thio)acetic acid with potassium hydroxide. The reaction typically involves dissolving 2-((difluoromethyl)thio)acetic acid in a suitable solvent, such as methanol or ethanol, and then adding an equimolar amount of potassium hydroxide. The mixture is stirred at room temperature until the reaction is complete, and the product is isolated by evaporating the solvent and recrystallizing the residue from an appropriate solvent .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. The use of automated systems for mixing and temperature control can further enhance the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Potassium 2-((difluoromethyl)thio)acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethylthio group acts as a nucleophile.
Oxidation: It can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to form the corresponding thiol.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides, with reactions typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products:
Nucleophilic Substitution: Products include substituted acetic acid derivatives.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include thiols.
Scientific Research Applications
Potassium 2-((difluoromethyl)thio)acetate has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound is a key intermediate in the synthesis of oxacephem antibiotics, which are used to treat bacterial infections.
Material Science: It is used as a stabilizer and antioxidant in the production of polymers, coatings, and adhesives.
Mechanism of Action
The mechanism of action of potassium 2-((difluoromethyl)thio)acetate involves its ability to act as a nucleophile in various chemical reactions. The difluoromethylthio group can donate electron density to electrophilic centers, facilitating the formation of new chemical bonds. This property makes it a valuable reagent in organic synthesis, where it can be used to introduce difluoromethylthio groups into target molecules .
Comparison with Similar Compounds
Potassium 2-((trifluoromethyl)thio)acetate: Similar in structure but with a trifluoromethyl group instead of a difluoromethyl group.
Potassium 2-((methylthio)acetate: Contains a methylthio group instead of a difluoromethylthio group.
Uniqueness: Potassium 2-((difluoromethyl)thio)acetate is unique due to the presence of the difluoromethylthio group, which imparts distinct electronic properties. This makes it particularly useful in the synthesis of fluorinated organic compounds, which are important in pharmaceuticals and agrochemicals due to their enhanced metabolic stability and bioavailability .
Properties
IUPAC Name |
potassium;2-(difluoromethylsulfanyl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4F2O2S.K/c4-3(5)8-1-2(6)7;/h3H,1H2,(H,6,7);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLDIOYASHCQYGE-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])SC(F)F.[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3F2KO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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